molecular formula C13H10ClN3O2S B2427199 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-86-2

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B2427199
CAS No.: 866151-86-2
M. Wt: 307.75
InChI Key: MZMPHTYABLLWQW-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a chemical compound that belongs to the class of benzothiatriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves the reaction of 4-chlorobenzyl chloride with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiatriazine derivatives.

Scientific Research Applications

2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
  • 2-(4-methylbenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
  • 2-(4-fluorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Uniqueness

This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the benzyl group.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-11-7-5-10(6-8-11)9-17-16-15-12-3-1-2-4-13(12)20(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMPHTYABLLWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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